molecular formula C8H6FNO3 B1303987 2'-Fluoro-5'-nitroacetophenone CAS No. 79110-05-7

2'-Fluoro-5'-nitroacetophenone

Cat. No. B1303987
CAS RN: 79110-05-7
M. Wt: 183.14 g/mol
InChI Key: BCXOSCQTHVTUET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08557826B2

Procedure details

A 2-L round-bottomed flask equipped with a mechanic stirrer was charged with concentrated H2SO4 (360 mL) and cooled to −40° C. 1-(2-Fluorophenyl)ethanone 1 (90.0 g, 652 mmol) was then added followed by addition of a mixture of fuming HNO3 (53.1 mL) and concentrated H2SO4 (129 mL) dropwise over 35 min. The resulting solution was stirred at −40° C. for 30 min and then slowly poured into ice (1.3 kg). The resulting mixture was diluted with water (1 L) and filtered. The filter cake was dissolved in EtOAc (1 L) and the filtrate was extracted with EtOAc (1 L). The combined organics were washed with 5% aqueous sodium carbonate (2×300 mL), water (300 mL), and brine (300 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 2 (115 g, 97%) as a yellow solid: 1H NMR (300 MHz, CDCl3) δ 8.79 (dd, J=6.2, 2.9 Hz, 1H), 8.41 (dt, J=8.9, 3.4 Hz, 1H), 7.34 (t, J=9.3 Hz, 1H), 2.71 (d, J=4.8 Hz, 3H).
Name
Quantity
360 mL
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step Two
Name
Quantity
53.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
129 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1.3 kg
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five
Name
Yield
97%

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[F:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[C:13](=[O:15])[CH3:14].[N+:16]([O-])([OH:18])=[O:17]>O>[F:6][C:7]1[CH:12]=[CH:11][C:10]([N+:16]([O-:18])=[O:17])=[CH:9][C:8]=1[C:13](=[O:15])[CH3:14]

Inputs

Step One
Name
Quantity
360 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
90 g
Type
reactant
Smiles
FC1=C(C=CC=C1)C(C)=O
Step Three
Name
Quantity
53.1 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
129 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Four
Name
ice
Quantity
1.3 kg
Type
reactant
Smiles
Step Five
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at −40° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2-L round-bottomed flask equipped with a mechanic stirrer
FILTRATION
Type
FILTRATION
Details
filtered
DISSOLUTION
Type
DISSOLUTION
Details
The filter cake was dissolved in EtOAc (1 L)
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with EtOAc (1 L)
WASH
Type
WASH
Details
The combined organics were washed with 5% aqueous sodium carbonate (2×300 mL), water (300 mL), and brine (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 115 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.